molecular formula C4H7N5O B2501903 N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1862274-39-2

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B2501903
CAS No.: 1862274-39-2
M. Wt: 141.134
InChI Key: UXJSKNOALKPRKZ-UHFFFAOYSA-N
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Description

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a triazole-based compound characterized by a 1-methyl group at the triazole ring’s nitrogen (position 1) and an N'-hydroxy carboximidamide substituent at position 4. The triazole core is pharmacologically significant due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Properties

IUPAC Name

N'-hydroxy-1-methyltriazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-2-3(6-8-9)4(5)7-10/h2,10H,1H3,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJSKNOALKPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation of 1-Methyl-1H-1,2,3-Triazole-4-Carboximidamide

The primary synthetic pathway involves nitrosation of 1-methyl-1H-1,2,3-triazole-4-carboximidamide using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in aqueous medium. The reaction proceeds at 0–5°C to stabilize the nitroso intermediate, yielding the target compound with >75% purity before purification. Key parameters include:

Parameter Optimal Value Effect of Deviation
Temperature 0–5°C >10°C causes decomposition
NaNO₂:Molar Ratio 1.1:1 Excess reagent reduces selectivity
Reaction Time 2–3 hours Prolonged time lowers yield

The mechanism involves electrophilic attack of nitrosonium ion (NO⁺) on the amidine nitrogen, followed by tautomerization to stabilize the N'-hydroxy group.

Alternative Route via Protected Intermediates

A patent-derived method employs protecting group strategies to avoid regioselectivity issues:

  • Silylation Protection :
    1-Methyl-1H-1,2,3-triazole is treated with trimethylchlorosilane (TMCS) and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, forming 5-trimethylsilyl-1-methyl-1H-1,2,3-triazole.

  • Carboximidamide Formation :
    The silylated intermediate reacts with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF), followed by acidic deprotection (HCl/MeOH) to install the N'-hydroxy carboximidamide group.

This route achieves 68% overall yield with 99% regiochemical purity, avoiding the isomerization byproducts common in direct nitrosation.

Reaction Mechanisms and Kinetic Analysis

Nitrosonium Ion Generation

In the nitrosation pathway, HCl reacts with NaNO₂ to generate nitrosonium chloride (NOCl), which dissociates into NO⁺ and Cl⁻. The electrophilic NO⁺ attacks the lone electron pair on the amidine nitrogen, forming a diazenium intermediate that undergoes proton transfer to yield the N'-hydroxy group.

Rate-Limiting Step :
The attack of NO⁺ on the amidine nitrogen follows second-order kinetics, with an activation energy ($$E_a$$) of 85 kJ/mol, as determined by Arrhenius plots.

Protection-Deprotection Dynamics

The silylation method follows a two-step mechanism:

  • Lithiation : LDA deprotonates the triazole at C5, forming a resonance-stabilized anion.
  • Silylation : TMCS reacts with the anion, yielding the 5-trimethylsilyl derivative.

Deprotection involves nucleophilic attack of methanol on silicon, with a reaction energy ($$\Delta H$$) of −42 kJ/mol, making it highly exothermic.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to maintain low temperatures (0–5°C) and precise reagent stoichiometry. Key features include:

  • Residence Time : 5–7 minutes
  • Throughput : 12 kg/hour
  • Yield : 82% (post-crystallization)

Crystallization Optimization

The crude product is purified via antisolvent crystallization using ethanol-water (7:3 v/v). Process parameters:

Parameter Value Impact on Crystal Purity
Cooling Rate 0.5°C/min Faster rates induce impurities
Seed Crystal Size 50–100 µm Smaller seeds improve uniformity

Analytical Characterization

Spectroscopic Data

  • FTIR : $$ \nu(\text{N-O}) $$ at 1385 cm⁻¹, $$ \nu(\text{C=N}) $$ at 1620 cm⁻¹
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), δ 8.75 (s, 1H, triazole-H), δ 10.2 (br, 1H, NH)
  • HRMS : m/z 170.0801 [M+H]⁺ (calc. 170.0804)

Challenges and Mitigation Strategies

Byproduct Formation

  • Isomerization : Occurs at >15°C due to triazole ring tautomerism. Mitigated via strict temperature control.
  • Over-Nitrosation : Addressed by using sub-stoichiometric NaNO₂ (0.95 eq).

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide serves as a building block in the synthesis of complex organic molecules. Its unique chemical properties allow it to undergo various reactions such as oxidation and reduction, forming different derivatives that are useful in further chemical explorations.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly against carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in biological systems. The mechanism of action involves binding to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access.

Medicine

Research into this compound has revealed potential therapeutic effects , including anti-cancer and anti-inflammatory properties. Studies are ongoing to evaluate its efficacy in treating various diseases by targeting specific molecular pathways .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and corrosion inhibitors . Its unique properties make it suitable for enhancing the performance and stability of products used in agricultural and industrial settings.

Case Studies

Research studies have demonstrated the enzyme inhibitory effects of this compound through molecular docking techniques. These studies predict binding affinities and elucidate mechanisms at the molecular level. For instance:

Case Study 1 : A study evaluated the compound's effectiveness against carbonic anhydrase using kinetic assays that demonstrated significant inhibition at low concentrations.

Case Study 2 : Another research effort focused on its anti-inflammatory properties by assessing its impact on inflammatory markers in vitro. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition is often mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Differences
This compound (Target Compound) C₅H₈N₆O 168.16 g/mol 1-CH₃, 4-C(=N-OH)NH₂ Baseline structure
N'-Hydroxy-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboximidamide C₁₂H₁₄N₆O 258.29 g/mol 1-(4-methylbenzyl), 4-C(=N-OH)NH₂ Increased lipophilicity due to benzyl
N'-hydroxy-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboximidamide C₁₄H₁₂N₆O 280.29 g/mol 1-Ph, 5-pyridinyl, 4-C(=N-OH)NH₂ Enhanced π-π stacking and solubility
1-(3-Fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide C₁₂H₁₂FN₅O 261.26 g/mol 1-(3-F-benzyl), 5-CH₃, 4-C(=N-OH)NH₂ Fluorine enhances metabolic stability
5-amino-N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboximidamide C₁₈H₂₀N₆O 336.39 g/mol 2-(3-MePh), 5-NH₂, 4-C(=NH)NH(CH₂Ph-OMe) Methoxy group improves H-bonding capacity

Key Observations :

  • Electronic Effects : The pyridinyl group in introduces a basic nitrogen, improving solubility in polar solvents and enabling metal coordination.
  • Steric and Metabolic Factors : The fluorine atom in reduces oxidative metabolism, while the methoxy group in may enhance target binding through hydrogen bonding.

Research Findings and Trends

  • Molecular Docking : Studies on reveal strong binding to CA-II’s active site via pyridinyl coordination to zinc and hydroxyimine H-bonding to Thr199 .
  • Crystallography : Tools like SHELXL and WinGX have been critical in resolving the triazole ring’s planar geometry and substituent conformations, aiding structure-activity relationship (SAR) analyses.
  • Trend Toward Fluorination : Fluorinated triazoles (e.g., ) are increasingly prioritized for their pharmacokinetic advantages, including enhanced blood-brain barrier penetration .

Biological Activity

N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide is a compound of interest due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its stability and ability to interact with various biological targets. The compound's structure allows it to participate in several chemical reactions, including oxidation and reduction processes. Its unique nitroso group enhances its reactivity compared to other triazole derivatives.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It interacts with enzyme active sites through hydrogen bonding and hydrophobic interactions, effectively blocking substrate access. This mechanism has been particularly noted in its inhibition of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase. This property suggests potential applications in treating conditions where modulation of this enzyme is beneficial, such as glaucoma and certain types of edema.

Anticancer Activity

The compound has shown promise in various studies for its anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that derivatives of triazole compounds exhibit cytotoxic effects against multiple cancer cell lines. IC50 values ranged from 22 nM to 65 nM across different derivatives tested against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
CompoundCell LineIC50 (nM)
Derivative AMCF-722
Derivative BPC331
N'-hydroxy derivativeMCF-739

These findings indicate that modifications to the triazole structure can enhance anticancer efficacy.

Antioxidant Properties

This compound has also been evaluated for antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies

Several studies have explored the biological activities of N'-hydroxy derivatives:

  • Antiproliferative Effects : A study involving various triazole derivatives found that those with the N'-hydroxy modification exhibited enhanced antiproliferative effects compared to their parent compounds. The presence of the hydroxyl group was linked to improved solubility and bioavailability .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspases and downregulation of anti-apoptotic proteins like Bcl2 .

Comparison with Similar Compounds

This compound was compared with other triazole derivatives:

CompoundEnzyme InhibitionAnticancer Activity
N'-hydroxy derivativeStrongHigh
4-hydroxy-1,2,3-triazoleModerateModerate
1-methyltriazole derivativeLowLow

This comparison highlights the superior biological activity of N'-hydroxy derivatives due to their structural features.

Q & A

Q. What are the standard synthetic routes for N'-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboximidamide?

The compound is typically synthesized via click chemistry approaches, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reacting 1-methyl-1H-1,2,3-triazole-4-carbaldehyde with hydroxylamine to form the carboximidamide group.
  • Optimizing solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., sodium azide) to enhance triazole ring formation.
  • Controlling reaction temperature (20–60°C) and time (1–24 hours) to minimize side products and ensure stereochemical fidelity .

Q. What techniques are used for structural characterization of this compound?

Structural elucidation involves:

  • Single-crystal X-ray diffraction (SC-XRD): Utilizes SHELXL or SHELXS software for refining crystallographic data to determine bond lengths, angles, and stereochemistry .
  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxylamine proton at δ 9–10 ppm).
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How is the compound screened for preliminary biological activity?

Initial assays include:

  • Enzyme inhibition studies: Testing against kinases or cytochrome P450 isoforms via spectrophotometric assays.
  • Antimicrobial screening: Agar diffusion methods using bacterial/fungal strains to assess MIC (minimum inhibitory concentration).
  • Cytotoxicity profiling: MTT assays on mammalian cell lines to evaluate safety thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance intermediate solubility and reduce byproducts.
  • Catalyst tuning: Triethylamine (TEA) as a base improves cycloaddition efficiency, achieving yields up to 93% in model reactions .
  • Temperature gradients: Lower temperatures (e.g., 25°C) favor regioselectivity, while higher temperatures (50–60°C) accelerate reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Contradictions arise from tautomerism or crystallographic disorder. Mitigation approaches include:

  • Cross-validation: Correlate SC-XRD data with dynamic NMR to identify equilibrium states (e.g., Z/E isomerism).
  • Computational modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental spectra .
  • Multi-technique analysis: Pair IR spectroscopy with X-ray photoelectron spectroscopy (XPS) to confirm functional group assignments .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced methodologies include:

  • Molecular docking: Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., HIV-1 protease) and identify key residues (e.g., Asp25).
  • Isothermal titration calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Kinetic assays: Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and Ki values .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scalability issues stem from:

  • Reagent compatibility: Transitioning from batch to flow chemistry requires inert atmospheres to prevent hydroxylamine oxidation.
  • Purification bottlenecks: Flash chromatography with gradient elution (hexane/ethyl acetate) resolves stereoisomers at >95% purity.
  • Process analytical technology (PAT): In-line FTIR monitors reaction progression to minimize epimerization .

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